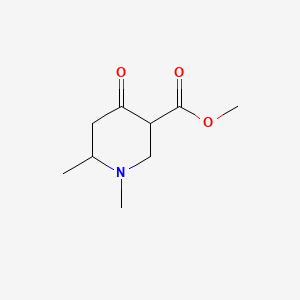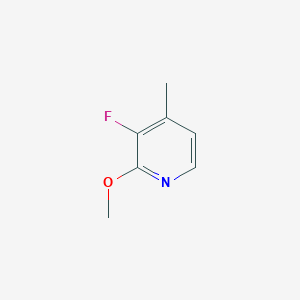
Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a carboxylate ester functional group. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and methylating agents.
Cyclization: The piperidine ring is formed through a cyclization reaction, often involving the use of acid catalysts to facilitate the formation of the six-membered ring.
Methylation: Methyl groups are introduced into the piperidine ring through methylation reactions, which can be achieved using reagents like methyl iodide or dimethyl sulfate.
Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Optimization: Reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and reaction monitoring techniques.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halides (e.g., NaCl, KBr) and amines (e.g., NH₃, RNH₂) are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
科学的研究の応用
Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: Similar structure but with a benzyl group instead of methyl groups.
Methyl 4-oxo-3-piperidinecarboxylate: Lacks the additional methyl groups on the piperidine ring.
Ethyl 4-oxo-3-piperidinecarboxylate: Contains an ethyl ester instead of a methyl ester.
These compounds share similar chemical properties but differ in their specific functional groups and substituents, which can influence their reactivity and applications.
特性
IUPAC Name |
methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-4-8(11)7(5-10(6)2)9(12)13-3/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQQYRIMNLDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate](/img/structure/B8207769.png)


![2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8207806.png)
![tert-Butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate](/img/structure/B8207814.png)

![benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B8207821.png)
![benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate](/img/structure/B8207833.png)



![Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8207868.png)
![1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine](/img/structure/B8207873.png)
